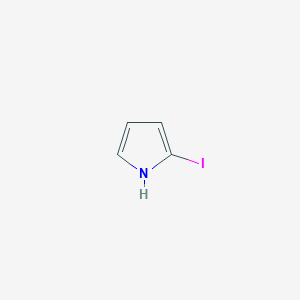

2-Iodo-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1H-pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN/c5-4-2-1-3-6-4/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEDCDOSYXWZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477097 | |

| Record name | 1H-Pyrrole, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67655-27-0 | |

| Record name | 1H-Pyrrole, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodo 1h Pyrrole and Its Derivatives

Regioselective Iodination Strategies of Pyrroles

The pyrrole (B145914) ring is electron-rich and highly susceptible to electrophilic substitution, which typically occurs preferentially at the C2 and C5 positions. Achieving regioselective monoiodination, especially at the C2 position, often necessitates the use of protecting groups or specific reaction conditions.

Electrophilic Iodination Approaches for Pyrrole Core Functionalization

Electrophilic iodination is a fundamental method for introducing iodine onto aromatic systems. For pyrroles, common electrophilic iodinating agents include elemental iodine (I₂), N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) . These reagents can effect the iodination of the pyrrole ring, though achieving high regioselectivity for the 2-position without prior functionalization or protection can be challenging, often leading to mixtures of mono-, di-, and poly-iodinated products . For instance, direct iodination of pyrrole with I₂ can yield 2-iodopyrrole, but over-iodination is a common issue . Advanced methods employ specific reagents or conditions to enhance regioselectivity. One such approach involves using reagents like iodine monochloride (ICl) or combinations of oxidants and iodide sources, such as bis(methanesulfonyl) peroxide with iodide salts or silver mesylate with iodine, which have been shown to provide regioselective iodination of various (hetero)arenes, including N-methylpyrrole .

Cadmium(II) Acetate (B1210297) Mediated Regioselective Iodination

While cadmium(II) acetate has been explored as a mediator for regioselective iodination, the available literature predominantly describes its application in the functionalization of pyrazole (B372694) derivatives, targeting specific positions on the pyrazole ring . Direct reports detailing the use of cadmium(II) acetate for the regioselective iodination of pyrroles are not prominent in the reviewed literature.

Tandem Ring-Contraction/Regioselective C–H Iodination from Pyridinium (B92312) Salts

Novel synthetic strategies have emerged that utilize pyridinium salts as precursors for functionalized pyrroles. One such approach involves tandem ring-contraction and regioselective C–H iodination reactions of pyridinium salts. These methods often lead to the formation of iodinated pyrrole derivatives, such as 4-iodopyrrole-2-carbaldehydes. For example, a facile route has been developed that employs sodium persulfate (Na₂S₂O₈) as an oxidant and sodium iodide (NaI) as an iodine source to achieve cascade pyrrole-2-carbaldehyde construction and selective C4 position iodination from pyridinium salts . This methodology offers atom and step economy, good functional group tolerance, and high regioselectivity under mild conditions .

Regioselective Monoiodination of Protected Pyrroles

The regioselective monoiodination of pyrroles can be significantly improved by employing protecting groups on the nitrogen atom. This strategy allows for better control over the site of electrophilic attack. A highly effective method involves the reaction of 1-protected pyrroles with iodine-silver trifluoroacetate (B77799) (I₂/AgOTFA) at low temperatures . Various protecting groups, including tert-butoxycarbonyl (Boc), N,N-dimethylaminosulfonyl, p-toluenesulfonyl (Ts), and triisopropylsilyl (TIPS), have been utilized . The p-toluenesulfonyl group has been identified as particularly advantageous due to its ease of removal after subsequent functionalization steps . These protected pyrroles can then undergo regioselective monoiodination, typically at the C3 or C4 position depending on other substituents, or ipso-iodination if a directing group like trimethylsilyl (B98337) is present .

Table 2.1.4: Regioselective Monoiodination of Protected Pyrroles

| Starting Material (Protected Pyrrole) | Iodinating Reagent | Conditions | Product Type | Notes | Citation |

| 3,4-bis(trimethylsilyl)-1H-pyrrole (protected) | Iodine-silver trifluoroacetate (I₂/AgOTFA) | Low temperatures | 1-Protected-4-substituted-3-trimethylsilyl-1H-pyrroles | Enables subsequent ipso-iodination and cross-coupling. Ts group is superior for deprotection. | |

| N-methylpyrrole | Silver acetate / I₂ | Not specified | Iodinated N-methylpyrrole | Tolerates various functional groups. |

Advanced and Novel Synthetic Routes

Beyond direct electrophilic substitution, innovative synthetic pathways have been developed that leverage ring-opening and cyclization strategies, often starting from readily available heterocyclic precursors like pyridinium salts.

Synthesis from Pyridinium Iodide Salts via Ring Opening and Intramolecular Cyclization

Pyridinium salts serve as versatile starting materials for the construction of pyrrole rings and their derivatives. One notable method involves an I₂-mediated reaction of pyridinium salts, which proceeds via a water-triggered ring opening of the pyridinium salt followed by an intramolecular nucleophilic addition sequence to yield 2-formylpyrroles . This protocol allows for the synthesis of diversely substituted 2-formylpyrroles in good yields under operationally simple conditions . While this specific route yields 2-formylpyrroles, the underlying principle of ring opening and cyclization of pyridinium precursors is a powerful strategy for accessing functionalized pyrrole systems.

Table 2.2.1: Synthesis of 2-Formylpyrroles from Pyridinium Salts

| Starting Material | Reagents/Conditions | Product Type | Key Mechanistic Steps | Yields | Citation |

| Pyridinium salts | I₂ (iodine-mediated) | 2-Formylpyrroles | H₂O-triggered ring opening, intramolecular nucleophilic addition | Good | |

| Pyridinium salts | Na₂S₂O₈ (oxidant), NaI (iodine source) | 4-Iodopyrrole-2-carbaldehydes | Cascade construction/selective C4 position iodination | Good to Excellent |

Oxidative Methods for Iodine Introduction

Oxidative iodination offers a direct route to incorporate iodine into organic molecules. In the context of pyrrole synthesis, these methods often involve the use of an iodine source in conjunction with an oxidant to facilitate either the direct functionalization of a pre-formed pyrrole ring or the construction of the pyrrole core with an incorporated iodine atom.

One approach involves the use of sodium iodide (NaI) in combination with oxidants like meta-chloroperoxybenzoic acid (mCPBA) for the oxidative iodination of pyrrolo[2,1-a]isoquinolines . Similarly, hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), have been employed in cascade oxidations for the synthesis of spirocyclic compounds, demonstrating their utility in oxidative C–H functionalization strategies . Other methods utilize oxidants like sodium persulfate (Na₂S₂O₈) with sodium iodide to achieve regioselective iodination, yielding 4-iodopyrrole-2-carbaldehydes with good to excellent yields and high functional group tolerance . The combination of dimethyl sulfoxide (B87167) (DMSO) with hydrogen halide sources has also been reported for the oxidative iodination of arenes and heteroarenes, offering a mild protocol for late-stage functionalization .

Cascade Reactions for Iodinated Pyrrole Formation

Cascade reactions, where multiple synthetic transformations occur sequentially in a single reaction vessel, are highly efficient for constructing complex molecules. For iodinated pyrroles, cascade sequences often involve tandem cyclization, annulation, and iodination steps.

A notable example is the cascade reaction of N-substituted piperidines, which can selectively yield 3-iodopyrroles through a process involving initial pyrrolidine-2-carbaldehyde (B1623420) formation, decarboxylation, dehydrogenation, iodination, and aromatization . The regioselective synthesis of polysubstituted pyrroles has also been achieved through iodine-catalyzed tandem Michael addition and oxidative annulation of allenes and enamines . Furthermore, cascade condensation/cyclization/aromatization reactions of substituted 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds have been employed to synthesize indolizines and pyrrolo[1,2-a]pyrazines . In some instances, the addition of tert-butyl hydroperoxide (TBHP) to iodine-mediated reactions has led to C-2 iodized pyrroles, highlighting the role of oxidants in directing iodination during cascade sequences .

Catalytic Approaches in 2-Iodo-1H-pyrrole Synthesis

Catalytic methods, particularly those employing iodine or iodine-containing species, have emerged as powerful tools for the efficient and selective synthesis of pyrroles.

Iodine-Catalyzed Construction of Polysubstituted Pyrroles

Molecular iodine (I₂) serves as a versatile catalyst in numerous pyrrole syntheses due to its mild Lewis acidity, low toxicity, and commercial availability. It effectively promotes [3+2] annulation reactions, four-component couplings, and various cycloaddition pathways. For instance, iodine catalyzes the one-pot synthesis of highly substituted pyrroles from N-methyl-N-[(E)-1-(methylsulfanyl)-2-nitro-1-ethenyl]amine and β-nitrostyrenes under solvent and metal-free conditions . Similarly, a four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, catalyzed by iodine, efficiently produces polysubstituted pyrroles under metal-free conditions .

Iodine also facilitates the synthesis of pyrroles fused with other heterocyclic systems, such as β-lactams, by reacting 3-amino β-lactams with 1,4-diketones like acetonylacetone in the presence of catalytic amounts of iodine . The Clauson-Kaas reaction has also been adapted using iodine catalysis for the synthesis of N-substituted pyrroles . Furthermore, iodine acts as a catalyst in the synthesis of triarylpyrroles from α-amino carbonyl compounds and aldehydes , and in the tandem Michael addition/oxidative annulation of allenes and enamines .

Metal-Free Conditions for Pyrrole Synthesis Involving Iodine

A significant trend in modern organic synthesis is the development of metal-free methodologies. Iodine-based catalysis often aligns with this goal, providing effective routes without the need for transition metals. Many iodine-catalyzed pyrrole syntheses are inherently metal-free, leveraging the catalytic activity of iodine itself .

For example, a metal-free, iodine-mediated protocol has been developed for the synthesis of indazoloquinoxaline derivatives, proceeding via iodine/DMSO-mediated C(sp³)–H oxidation . Hypervalent iodine reagents, such as those derived from phenyliodine bis(trifluoroacetate) (PIFA), are also employed in metal-free cascade reactions for heterocycle synthesis, including pyrrole scaffolds . Visible-light-enabled, metal-free syntheses of highly substituted pyrroles via three-component reactions have also been reported, often employing organic photocatalysts alongside iodine species . The use of iodine as a catalyst in multicomponent reactions involving amines, dialkyl acetylenedicarboxylates, and propargylic alcohols provides a metal-free, one-pot synthesis of fully substituted pyrroles .

Convergent and Multicomponent Synthetic Strategies

Convergent and multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to rapidly assemble complex molecular architectures from simple precursors.

One-Pot Synthesis Approaches

One-pot synthesis strategies are central to many of the iodine-catalyzed methods described above, allowing for the sequential combination of reactants without intermediate isolation.

A prominent example is the iodine-catalyzed four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, which efficiently produces polysubstituted pyrroles in a single operation . Similarly, a [3+2] annulation catalyzed by iodine provides a facile, one-pot route to highly substituted N-methyl pyrroles . Iodine-mediated multicomponent reactions have also been utilized for the synthesis of naphthoquinone-fused pyrroles tethered with a pyrimidine (B1678525) moiety, forming multiple bonds in one pot .

Other one-pot approaches include the iodine-mediated cascade condensation-cyclization reaction of aryl methyl ketones and anilines for the preparation of triarylpyrroles . The synthesis of 4-iodopyrrole-2-carbaldehydes from pyridinium salts also proceeds via a cascade construction and selective iodination process in a one-pot manner . Mechanochemical approaches using high-speed vibration milling have also enabled one-pot, pseudo-five-component reactions for the synthesis of symmetrical frameworks containing pyrrole units, often involving an initial α-iodination step .

Table 1: Representative Iodine-Catalyzed Pyrrole Synthesis Methods

| Reaction Type / Description | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| [3+2] Annulation of NMSM and β-nitrostyrenes | N-Methyl-N-[(E)-1-(methylsulfanyl)-2-nitro-1-ethenyl]amine (NMSM), β-nitrostyrenes | Iodine | Solvent/metal-free | Excellent | |

| Four-component reaction | 1,3-Dicarbonyl compounds, amines, aldehydes, nitroalkanes | Iodine | Metal-free | Good | |

| Synthesis of β-lactam fused pyrroles | 3-amino β-lactams, 1,4-diketone (e.g., acetonylacetone) | Iodine (5 mol%) | Room temperature or microwave irradiation | 80-90 | |

| Tandem Michael addition/oxidative annulation | Allenes, enamines | I₂ | Mild conditions | Moderate to Excellent | |

| One-pot cascade condensation/cyclization/aromatization | Substituted 2-formyl-N-propargylpyrroles, active methylene compounds (e.g., nitromethane, malonates) | Base or Ammonium acetate | Basic conditions or reflux | High | |

| Synthesis of 4-iodopyrrole-2-carbaldehydes | Pyridinium salts | NaI, Na₂S₂O₈ | DMSO or Dichloromethane | Good to Excellent | |

| Cascade reaction of piperidines | N-substituted piperidines | Cu(OAc)₂, KI, Oxone, O₂ (for 3-iodopyrroles) | CH₃CN, 80 °C, 12 h | 30% (for 3a) | |

| Synthesis of triarylpyrroles | α-amino carbonyl compounds, aldehydes | I₂ | Good yields | Good | |

| Metal-free oxidative C–N cross-coupling | Pyrroles, azoles | Hypervalent iodine reagents, TMSBr | DCE, 70 °C | Good to Excellent | |

| One-pot, three-component synthesis | Amines, dialkyl acetylenedicarboxylates, propargylic alcohols | Iodine | 3 hours | High | |

| Metal-free synthesis of 2,3-disubstituted pyrroles | N-hydroxyalkyl enamines | Hypervalent iodine reagents (e.g., IBX) | THF, 120 °C | Good | |

| Mechanochemical pseudo-five-component reaction | β-dicarbonyl compounds (2 equiv.), diamines, α-iodoketones (2 equiv., prepared in situ from aryl ketones) | High-speed vibration milling (single ZrO₂ ball) | Solvent-free | Good | |

| Synthesis of 2-formylpyrroles | Pyridinium salts | I₂ | Operationally simple conditions | Good |

Table 2: Oxidative Methods for Pyrrole Functionalization/Synthesis

| Reaction Type / Description | Starting Materials | Oxidant/Reagents | Conditions | Yield (%) | Reference |

| Oxidative Iodination of pyrrolo[2,1-a]isoquinolines | Pyrrolo[2,1-a]isoquinolines | NaI/mCPBA | Not specified | Not specified | |

| Oxidative C–H functionalization | Pyrroles | Hypervalent iodine reagents | Not specified | Not specified | |

| Oxidative coupling | Diols, primary amines | Copper/nitroxyl | Not specified | Not specified | |

| Oxidative iodination | 1,3,4-oxadiazoles with phenol (B47542) substituents | I₂ | DMSO, 85 °C | 32-45 | |

| Oxidative annulation and Csp³–H to C=O oxidation | Aryl methyl ketones, arylamines, acetoacetate (B1235776) esters | Copper catalyst, Iodine, Oxygen | Not specified | Efficient | |

| Electrophilic iodocyclization | 2-nitro-1,3-enynes, amines | Iodine, K₂CO₃ | CH₂Cl₂, ambient conditions | Moderate to Good | |

| Direct iodination of indoles and pyrroles | Indoles, pyrroles | Iodine monochloride (ICl) / Celite | Not specified | Good to Excellent |

Table 3: Metal-Free Pyrrole Synthesis Strategies

| Reaction Type / Description | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Reference |

| Four-component reaction | 1,3-Dicarbonyl compounds, amines, aldehydes, nitroalkanes | Iodine | Metal-free | Good | |

| Oxidative C–N cross-coupling | Pyrroles, azoles | Hypervalent iodine reagents, TMSBr | DCE, 70 °C | Good to Excellent | |

| Metal-free, iodine-mediated protocol | 2-(2H-indazol-2-yl)anilines, aryl methyl ketones | Iodine/DMSO | Not specified | Not specified | |

| One-pot, three-component synthesis | Amines, dialkyl acetylenedicarboxylates, propargylic alcohols | Iodine | Metal-free | High | |

| Visible-light-enabled three-component reaction | Amines, aldehydes, 1,3-dicarbonyl compounds, nitromethane | Organic dye (e.g., Eosin Y as HAT catalyst) | Visible light, metal-free | Not specified | |

| Metal-free methodology for 2,3-disubstituted pyrroles | N-hydroxyalkyl enamines | Hypervalent iodine reagents (e.g., IBX) | THF, 120 °C | Good | |

| Synthesis of multiaryl-substituted pyrrole | Various precursors | Ammonium iodide | Not specified | Not specified | |

| Synthesis of 5-amino-1H-pyrrole-2-carboxylates | Various precursors | Iodine | One-pot methodology | Highly Efficient |

Chemical Transformations and Reactivity of 2 Iodo 1h Pyrrole

Substitution Reactions Involving the Iodine Atom

The iodine atom in 2-Iodo-1H-pyrrole serves as a highly effective leaving group and a reactive handle for numerous substitution reactions, particularly those catalyzed by transition metals. These reactions are instrumental in forging new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely employed to couple this compound with organoboron compounds, such as boronic acids or esters. This process leads to the formation of new C-C bonds, allowing for the introduction of aryl or alkyl substituents at the C2 position of the pyrrole (B145914) ring, yielding 2-aryl- or 2-alkyl-1H-pyrroles .

Sonogashira Coupling: In conjunction with copper co-catalysis, palladium catalysts can mediate the coupling of this compound with terminal alkynes, resulting in the formation of 2-alkynyl-1H-pyrrole derivatives .

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds through the coupling of this compound with various amines, leading to the synthesis of 2-amino-1H-pyrrole derivatives .

Other Cross-Coupling Reactions: Related iodopyrrole derivatives have been shown to participate in other cross-coupling reactions such as Stille coupling (with organostannanes) and Ullmann coupling , indicating the broad applicability of the C-I bond in these transformations.

Copper-Catalyzed Reactions: Copper catalysts are also utilized in coupling reactions, including the formation of C-N and C-S bonds, which are crucial in the synthesis of complex heterocyclic systems like phenothiazines, often starting from iodoanilines .

C-X Bond Activation in Pyrrole Derivatives

The carbon-iodine (C-I) bond within this compound is a critical site for chemical reactivity, primarily due to its facile activation by transition metal catalysts. This activation is typically the initial step in many cross-coupling methodologies. For instance, palladium catalysts readily undergo oxidative addition into the C-I bond, generating an organopalladium intermediate. This intermediate then proceeds through transmetallation and reductive elimination steps to forge new chemical bonds . Similarly, copper catalysts can activate the C-I bond for diverse coupling processes . This inherent ability to activate the C-I bond positions this compound as a highly versatile building block for synthesizing more elaborate molecular structures.

Functionalization Strategies of the Pyrrole Ring using Iodine

Iodine plays a dual role in the functionalization of pyrrole rings: it can be introduced onto the pyrrole core to create reactive intermediates, and molecular iodine itself can act as a catalyst in certain pyrrole synthesis pathways.

Introduction of Iodine: The pyrrole ring and its derivatives can be directly iodinated using a variety of iodinating agents. Electrophilic iodination, commonly achieved with iodine (I₂) in the presence of an oxidant (e.g., Na₂S₂O₈) or a base (e.g., K₂CO₃), or using reagents like iodine monochloride (ICl), effectively introduces iodine atoms onto the pyrrole nucleus uobasrah.edu.iq. The regioselectivity of this iodination process can be influenced by pre-existing substituents on the pyrrole ring; for example, electron-withdrawing groups can direct the iodination to specific positions uobasrah.edu.iq. The synthesis of various iodo-pyrrole isomers is a foundational step for preparing substrates suitable for subsequent cross-coupling reactions .

Iodine as a Catalyst: In certain synthetic strategies, molecular iodine (I₂) functions as a catalyst. It has been shown to catalyze four-component reactions for the efficient synthesis of functionalized pyrroles under metal-free conditions . Furthermore, iodine has been employed as a catalyst in the preparation of pyrrole-substituted 2-azetidinones via microwave irradiation, demonstrating its utility beyond being a mere substituent .

Data Tables

Table 1: Key Cross-Coupling Reactions of this compound (and related iodopyrroles)

| Reaction Type | Coupling Partner | Catalyst System | Product Type (Example) | Key References |

| Suzuki-Miyaura | Arylboronic acids | Pd(0) or Pd(II) catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | 2-Aryl-1H-pyrroles | |

| Sonogashira | Terminal Alkynes | Pd/Cu co-catalysis | 2-Alkynyl-1H-pyrroles | |

| Buchwald-Hartwig | Amines | Pd catalysts | 2-Amino-1H-pyrroles | |

| Stille | Organostannanes | Pd catalysts | C-C coupled products | |

| Ullmann | Various nucleophiles | Cu catalysts | C-N, C-S coupled products |

Table 2: Iodination of Pyrrole and its Derivatives

| Iodinating Agent | Conditions | Pyrrole Derivative (Example) | Product Type (Example) | Key References |

| I₂ / KI | Aqueous solution | Pyrrole | Tetraiodopyrrole | uobasrah.edu.iq |

| I₂ / Oxidant | Mild conditions, e.g., Na₂S₂O₈ | Pyrrole-2-carbaldehyde | 4-Iodopyrrole-2-carbaldehyde | |

| I₂ | Base (e.g., K₂CO₃, NaOH) | Pyrrole | 3-Iodo-1H-pyrrole | |

| I₂ | Acetonitrile, 60°C, air | Enolizable aldehyde, amine | 2-Iodo-N-arylpyrroles | |

| ICl | In the presence of Celite® | Pyrrole | Iodo-pyrroles |

Compound List

this compound

Pyrrole

3-Iodo-1H-pyrrole

2-Aryl-1H-pyrroles

2-Alkynyl-1H-pyrroles

2-Amino-1H-pyrroles

4-Iodopyrrole-2-carbaldehyde

Tetraiodopyrrole

Cross Coupling Reactions Involving 2 Iodo 1h Pyrrole

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. 2-Iodo-1H-pyrrole is a versatile substrate in these reactions due to the lability of the C-I bond, which readily undergoes oxidative addition with palladium(0) catalysts.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or pseudohalide. This compound can be coupled with various aryl and heteroaryl boronic acids to yield 2-aryl-1H-pyrroles. These reactions are typically carried out using palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like K₂CO₃ or K₃PO₄, and a solvent mixture, often involving dioxane and water . Research has shown that N-substituted pyrroles can also participate effectively in Suzuki couplings, leading to diverse biaryl structures . While specific examples directly using this compound in Suzuki couplings are less detailed in the provided snippets, the general reactivity of iodo-heterocycles in this transformation is well-established . The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond .

Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium and copper co-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, yielding conjugated enynes and arylalkynes . This compound can serve as the organohalide component in these reactions, reacting with terminal alkynes to introduce alkynyl substituents at the C2 position of the pyrrole (B145914) ring. Typical conditions involve palladium catalysts (e.g., Pd(PPh₃)₄, Pd(acac)₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., Et₃N), and a solvent like DMF or THF . Vinyl iodides, including potentially this compound, are highly reactive in Sonogashira couplings due to the ease of oxidative addition . The reaction is known for its mild conditions and broad applicability in synthesizing complex molecules, including pharmaceuticals and natural products .

Chemoselective Catellani Ortho-Arylation of Iodopyrroles

The Catellani reaction is a palladium-catalyzed multicomponent reaction that allows for the regioselective functionalization of aryl halides, typically involving ortho C-H activation and subsequent ipso coupling . This reaction often utilizes norbornene (NBE) as a mediator. A significant advancement in this area is the chemoselective Catellani ortho-arylation of iodopyrroles, which enables the direct C-H arylation at the C3 position of the pyrrole ring, followed by ipso coupling at the C2 position . This methodology has been successfully applied in the rapid total synthesis of natural products like rhazinal . The reaction proceeds via a complex catalytic cycle involving palladium intermediates, where norbornene plays a crucial role in directing the ortho-functionalization before the ipso cross-coupling occurs . The chemoselectivity between different aryl halides has been achieved by optimizing the kinetics of the reaction steps .

Other Palladium-Catalyzed Transformations

Beyond the specific named reactions, this compound can participate in a broader range of palladium-catalyzed transformations. These include C-N and C-O bond formations (e.g., Buchwald-Hartwig amination or C-O coupling), although specific examples with this compound are not detailed in the provided snippets. The general reactivity of aryl iodides in these reactions is well-documented, highlighting their utility as electrophilic coupling partners . Palladium catalysts, often in combination with specific ligands, are employed to facilitate these diverse couplings.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for various cross-coupling reactions. Nickel catalysts can activate C-X bonds (including C-I) and participate in catalytic cycles similar to palladium, but with distinct reactivity profiles.

Nickel-catalyzed cross-coupling reactions involving this compound would typically involve the formation of C-C bonds. For instance, nickel catalysis is known for cross-electrophile coupling (XEC), where two electrophiles are joined together, often under reductive conditions . While direct examples of nickel-catalyzed coupling of this compound with specific partners are not explicitly detailed, nickel catalysis is widely used for coupling aryl and heteroaryl halides with various nucleophiles or other electrophiles . For example, nickel catalysts have been employed in the coupling of aryl iodides with sulfones to form C(sp²)-C(sp²) bonds . Additionally, nickel complexes have been shown to catalyze cascade reactions involving ketonitriles and arylboronic acids to form substituted pyrroles . The mechanisms often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, and sometimes radical pathways .

Copper-Mediated Cross-Coupling Reactions

Copper catalysis offers another cost-effective avenue for cross-coupling reactions, often complementing palladium and nickel catalysis. Copper-mediated reactions are traditionally known for Ullmann-type couplings (homocoupling of aryl halides) and C-N, C-O, and C-S bond formations .

While specific examples detailing the use of this compound in copper-mediated cross-coupling reactions are not extensively covered in the provided snippets, its potential participation can be inferred from the general reactivity of aryl iodides in copper catalysis. Copper(I) salts, such as CuI, are frequently used as catalysts or co-catalysts in conjunction with palladium for Sonogashira couplings . Copper can also mediate C-N bond formation, for example, in the arylation of amines and amides with aryl halides . The development of ligands, such as pyrrole-ol derivatives, has enabled copper-catalyzed C-N coupling with sterically hindered partners, highlighting the versatility of copper in challenging transformations . Furthermore, copper catalysis can be employed in C-H functionalization reactions, such as the arylation of indoles .

Compound List

Applications of 2 Iodo 1h Pyrrole As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

2-Iodo-1H-pyrrole serves as a critical precursor in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates. The iodine substituent at the C2 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira-Hagihara, and Heck couplings. These reactions enable the efficient introduction of aryl, heteroaryl, alkynyl, and alkenyl groups onto the pyrrole (B145914) core, allowing for the extension of molecular frameworks and the construction of elaborate carbon skeletons.

For instance, iodinated pyrroles, including those functionalized at the 2-position, have been employed in the synthesis of biologically relevant molecules. Research has demonstrated the use of such precursors in constructing fragments of complex natural products, where the pyrrole moiety is a core structural element. The ability to selectively functionalize the pyrrole ring via the iodo substituent is paramount in multi-step syntheses, providing a reliable route to target compounds with precise stereochemistry and functionality.

Table 1: Key Reactions and Applications of this compound Derivatives in Complex Synthesis

| Reaction Type | Role of Iodine at C2 Position | Application Area | Example Product Class |

| Suzuki-Miyaura Coupling | Coupling partner for organoboron compounds | Synthesis of biaryls, complex intermediates | Arylated pyrroles, pharmaceutical precursors |

| Sonogashira-Hagihara Coupling | Coupling partner for terminal alkynes | Synthesis of alkynylated pyrroles, natural product fragments | Alkynylpyrroles, precursors for macrocycles |

| Heck Coupling | Coupling partner for alkenes | Formation of C-C bonds, alkene functionalization | Alkenylated pyrroles |

| Nucleophilic Substitution | Leaving group for nucleophilic attack | Introduction of heteroatoms (N, S, O) | Aminated, thiolated, or alkoxylated pyrroles |

| Precursor for Chlorophylls | Building block for complex tetrapyrrole structures | Natural product synthesis | Specific iodinated pyrrole precursors for chlorophylls |

Utilization in Heterocyclic Compound Construction

The reactivity of this compound makes it an invaluable building block for the construction of diverse heterocyclic ring systems beyond the pyrrole itself. The iodine atom can be readily displaced or involved in cyclization reactions to form new fused or bridged heterocyclic scaffolds.

For example, iodopyrrole derivatives, particularly those bearing additional functional groups, have been utilized in the synthesis of more complex heterocycles such as pyrrolo[2,1-f] triazines, which have shown potential as anticancer agents . The iodine atom can facilitate intramolecular cyclization events or serve as an anchor point for annulation reactions. Furthermore, palladium-catalyzed cyclization reactions involving iodinated pyrroles and other unsaturated partners can lead to the formation of novel polycyclic aromatic and heteroaromatic systems. The versatility of the C-I bond in cross-coupling and cyclization reactions allows chemists to design and synthesize a wide array of heterocyclic architectures with potential biological or material properties.

Building Block for Pyrrolic Macrocycles

Functionalized pyrroles, including those derived from this compound, play a crucial role as building blocks for the synthesis of pyrrolic macrocycles. Macrocyclic structures incorporating multiple pyrrole units, such as porphyrins, phthalocyanines, and their analogues, are of significant interest due to their unique electronic, optical, and catalytic properties.

While direct synthesis of macrocycles from this compound itself might not be as extensively documented as for other functionalized pyrroles, its derivatives or related iodinated pyrroles are key intermediates. For instance, bipyrroles, which can be synthesized using cross-coupling reactions involving iodopyrroles, serve as fundamental precursors for constructing larger pyrrolic macrocycles like porphyrinoids and cyclo[n]pyrroles . The iodine atom provides a reactive site for dimerization or oligomerization reactions that ultimately lead to the formation of these extended conjugated systems. The ability to precisely control the substitution pattern on the pyrrole rings, facilitated by the iodo substituent, is essential for tailoring the properties of the final macrocyclic products.

Role in the Synthesis of Materials Science Scaffolds

The unique electronic properties of the pyrrole ring, combined with the facile functionalization offered by the iodine atom at the C2 position, make this compound a valuable component in the design and synthesis of materials science scaffolds. These scaffolds can include conducting polymers, organic semiconductors, dyes, and fluorescent probes.

The iodine atom acts as a handle for polymerization reactions or for attaching the pyrrole unit to other molecular frameworks. For example, palladium-catalyzed polymerization or cross-coupling reactions can be employed to create conjugated polymers incorporating the pyrrole moiety, which are of interest for organic electronics applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce various substituents via the iodo group allows for tuning the electronic and optical properties of these materials. Furthermore, pyrrole derivatives are utilized in the development of novel materials with unique electronic and optical characteristics, where the iodopyrrole serves as a versatile starting point for creating functional monomers or cross-linkers.

Mechanistic and Theoretical Investigations of 2 Iodo 1h Pyrrole Reactivity

Mechanistic Studies of Iodination Reactions

The introduction of iodine onto the pyrrole (B145914) ring, a process known as iodination, typically proceeds via electrophilic aromatic substitution (EAS). Pyrrole itself is a highly electron-rich heterocycle, making it susceptible to electrophilic attack. Common iodinating agents include molecular iodine (I₂) or iodine monochloride (ICl), often in the presence of a base to facilitate the reaction .

While specific detailed mechanistic studies for the direct iodination yielding 2-Iodo-1H-pyrrole are not extensively detailed in the provided literature, the general principles of EAS on pyrroles are applicable. The electron-donating nature of the pyrrole ring activates it towards electrophiles. In substituted pyrroles, the position of existing substituents significantly influences the regioselectivity of further electrophilic substitution. For instance, in 1H-pyrrole-2-carbaldehyde, the electron-withdrawing aldehyde group at the 2-position directs electrophilic attack to the 3- and 5-positions, with steric and electronic factors favoring the 3-position . Studies on indole (B1671886) derivatives and related pyrroles indicate that iodination can occur at various positions depending on the reagent and conditions, with potential for mono- and di-iodination, and sometimes moderate yields at the 2-position . The mechanism involves the attack of the pyrrole π-system on the electrophilic iodine species, forming a sigma complex (arenium ion intermediate), followed by deprotonation to restore aromaticity .

Reaction Mechanism Elucidation in Cross-Coupling Reactions

The carbon-iodine (C-I) bond in this compound renders it a valuable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings . These reactions are fundamental for forming new carbon-carbon bonds and are widely utilized in the synthesis of complex organic molecules.

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: A low-valent palladium catalyst (typically Pd(0)) inserts into the C-I bond of this compound, forming a Pd(II) intermediate .

Transmetallation: An organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling) transfers its organic moiety to the palladium center, displacing the iodide ligand .

Reductive Elimination: The two organic groups attached to the palladium center couple to form the desired C-C bond, regenerating the Pd(0) catalyst and releasing the product .

The position of the iodine atom and the presence of other substituents can influence the efficiency and regioselectivity of these coupling reactions. For example, the 4-iodo substituent in 4-Iodo-1H-pyrrole-2-carbaldehyde makes it more favorable for coupling reactions compared to other isomers due to specific steric and electronic effects .

Computational studies, particularly DFT, have been instrumental in dissecting the mechanisms of these reactions. For instance, a DFT study on gold(I)-catalyzed alkynylation of pyrrole substrates revealed a mechanism involving the activation of an alkyne by gold, followed by nucleophilic attack from the pyrrole ring. This attack on the activated alkyne was predicted to be the rate-determining step, leading to a vinyl complex from which the final product is formed . Such computational analyses provide detailed insights into transition states, intermediates, and energy barriers, crucial for understanding and optimizing reaction pathways.

Computational Studies

Computational chemistry plays a pivotal role in understanding the intrinsic properties and reactivity of this compound and its derivatives. Techniques like DFT are employed to analyze electronic structure, molecular orbitals, and aromaticity.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used extensively to study the electronic structure, geometry, and reaction mechanisms of molecules. For pyrrole derivatives, DFT calculations have been applied to understand conformational preferences, hydrogen bonding, and reaction pathways . For example, in 2-acylpyrroles, DFT predicted the relative stability of syn and anti-conformers, with the syn-conformation being favored due to intramolecular hydrogen bonding, making them useful models for peptide conformational analysis . DFT has also been used to investigate the stability and electronic properties of complex pyrrole-containing systems like calix pyrroles, including the role of halogen bonding . In the context of reactions, DFT can elucidate the detailed steps of catalytic cycles, identify transition states, and calculate activation energies, as seen in studies of gold-catalyzed alkynylation of pyrroles and metal-free bromination reactions .

Electronic Structure Analysis

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its chemical behavior . The iodine atom, with its electronegativity and lone pairs, influences the electron distribution within the pyrrole ring. These electronic effects can affect reactivity in electrophilic substitutions and coordination chemistry. DFT calculations are commonly used to map the spatial distribution and energy levels of HOMO and LUMO orbitals, providing insights into potential reaction sites and modes of interaction . For instance, in 1H-pyrrol-2-ylmethylenes, the HOMO and LUMO orbitals were found to be delocalized across the pyrrole and alkene units, indicating significant electronic communication . The presence of a heavy atom like iodine can also lead to spectral shifts, such as a bathochromic shift in UV/Vis absorption .

Molecular Orbital Interactions

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding by describing how atomic orbitals combine to form molecular orbitals . In aromatic systems like pyrrole, the delocalized π electron system is crucial. The nitrogen atom's lone pair contributes to the aromatic sextet, conferring aromatic stability . The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. The HOMO represents the highest energy electrons available for donation, while the LUMO represents the lowest energy vacant orbitals available for accepting electrons . Interactions between the HOMO of one molecule and the LUMO of another are fundamental to many chemical reactions. The nature and energy of these orbitals in this compound are influenced by the iodine substituent, thereby modulating its reactivity .

Aromaticity Studies of Pyrrole Derivatives

Aromaticity is a key characteristic of pyrrole, contributing to its stability and specific reactivity patterns . Computational methods such as the Nuclear Independent Chemical Shift (NICS) and the Harmonic Oscillator Model for Aromaticity (HOMA) are employed to quantify aromaticity . These studies reveal that substituents and structural topology can significantly impact the aromatic character of pyrrole rings. For example, studies on fused pyrrole systems like furo[2,3-b]pyrrole and furo[3,2-b]pyrrole have shown that topological factors play a more critical role in determining aromaticity than the nature of adjacent rings, with the [3,2-b] isomer generally exhibiting higher aromaticity . While specific quantitative aromaticity studies for this compound are not detailed in the provided snippets, the general understanding is that the pyrrole core maintains its aromatic character, with the iodine substituent potentially influencing electron distribution and thus aromaticity indices .

Compound List:

this compound

1H-pyrrole-2-carbaldehyde

3-Iodo-1H-pyrrole-2-carbaldehyde

4-Iodo-1H-pyrrole-2-carbaldehyde

Pyrrole

Indole

Calix pyrrole

Furo[2,3-b]pyrrole

Furo[3,2-b]pyrrole

Expanded porphyrins

2-acylpyrroles

1H-pyrrol-2-ylmethylenes

Indole-2-carbonitriles

Spectroscopic and Analytical Research Methodologies for 2 Iodo 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and electronic environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For 2-Iodo-1H-pyrrole, ¹H NMR spectra typically reveal signals for the N-H proton and the three ring protons. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the iodine atom at the C2 position and the inherent aromaticity of the pyrrole (B145914) ring. For example, in related iodopyrrole derivatives, the N-H proton typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the acidic nature of the proton . The ring protons exhibit characteristic splitting patterns (doublets or triplets) resulting from spin-spin coupling, with their specific shifts providing information about their positions relative to the iodine substituent and the nitrogen atom.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon backbone. The carbon atom directly bonded to iodine (C2) is expected to show a distinct chemical shift, often in the range of 70-100 ppm, influenced by the heavy atom effect and the electronegativity of iodine . Other ring carbons (C3, C4, C5) will also display characteristic shifts indicative of their electronic environments within the aromatic system. For instance, C5, being adjacent to the nitrogen and further from the iodine, might resonate at a different field than C3 and C4.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Iodopyrrole Derivatives

| Compound/Proton/Carbon | Solvent | δ (¹H) | J (Hz) | δ (¹³C) | Reference |

| This compound | Not specified | Data not directly available for parent compound | N/A | Data not directly available for parent compound | N/A |

| 4-Iodo-1H-pyrrole-2-carbaldehyde (H-3) | DMSO-d₆ | 7.12 | s | C-3: 126.0 | |

| C-4: 62.7 | |||||

| C-5: 131.3 | |||||

| C-2: 134.4 | |||||

| 2-CHO: 178.7 | |||||

| 4-Iodo-1H-pyrrole-2-carbaldehyde (H-5) | DMSO-d₆ | 7.33 | s | ||

| 4-Iodo-1H-pyrrole-2-carbaldehyde (N-H) | DMSO-d₆ | 12.37 | br s | ||

| 4-Iodo-1H-pyrrole-2-carbaldehyde (CHO) | DMSO-d₆ | 9.43 | s | ||

| 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (H-5) | DMSO-d₆ | 7.52 | dd, J=1.3, 3.3 | Data not available | |

| 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (H-3) | DMSO-d₆ | 7.39 | dd, J=1.3, 2.6 | Data not available | |

| 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone (N-H) | DMSO-d₆ | 12.76 | br s |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is valuable for identifying functional groups present in a molecule. For this compound, characteristic IR absorption bands would include:

N-H stretching: Typically observed in the region of 3300-3400 cm⁻¹ for secondary amines/amides, though it can be broadened or shifted due to hydrogen bonding .

C-H stretching: Aromatic C-H stretching vibrations for the pyrrole ring protons would appear below 3100 cm⁻¹.

C=C and C-N stretching: Ring vibrations, including C=C and C-N stretching modes, are expected in the fingerprint region (1400-1650 cm⁻¹).

C-I stretching: The C-I stretching vibration is typically found at lower wavenumbers, generally below 600 cm⁻¹, and can sometimes be weak or difficult to assign definitively .

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly concerning π-electron systems. Pyrrole and its derivatives typically exhibit absorption maxima in the ultraviolet region due to π→π* and n→π* transitions. The presence of the iodine substituent, a heavy atom, can influence these electronic transitions, potentially causing a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted pyrrole. For instance, simple pyrrole shows absorption maxima around 200-230 nm . Derivatives with extended conjugation or electron-donating/withdrawing groups show shifts to longer wavelengths, with some functionalized pyrroles absorbing in the visible region .

Table 2: Representative IR Absorption Bands (cm⁻¹) and UV-Vis Absorption Maxima (λmax in nm) for Related Pyrrole Derivatives

| Compound/Technique | IR (cm⁻¹) | UV-Vis (λmax, nm) | Solvent | Reference |

| This compound | Data not available | Data not available | N/A | N/A |

| 4-Iodo-1H-pyrrole-2-carbaldehyde | 1680–1700 (C=O stretch) | Data not available | N/A | |

| 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | 1725 (C=O stretch), 1580 (C=C aromatic) | Data not available | N/A | |

| Pyrrole (Parent) | 2940, 2877 | 237, 286 | MeCN | |

| 3226, 2944, 2883, 1489 | 247, 303, 310 | MeCN | ||

| Various bands | Various bands | CHCl₃ |

Mass Spectrometry for Molecular Ion Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would typically show a molecular ion peak (M⁺) corresponding to its molecular formula (C₄H₄IN). The presence of iodine (¹²⁷I, the only stable isotope) means the molecular ion peak will be a single, prominent peak. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for unambiguous determination of the elemental formula mdpi.com. Fragmentation patterns observed in MS can further corroborate the proposed structure by revealing characteristic losses, such as the loss of iodine (I) or HI. For instance, in the case of 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone, LCMS (ESI-) detected an [M-H]⁻ ion at m/z 336 .

Table 3: Representative Mass Spectrometry Data for Iodopyrrole Derivatives

| Compound/Ion | Technique | m/z (Intensity) | Reference |

| This compound | Not specified | Data not available | N/A |

| 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone | LCMS (ESI-) | 336 ([M-H]⁻) | |

| 4-Iodo-1H-pyrrole-2-carbaldehyde | LRESIMS | 220 (100%) ([M-H]⁻) | |

| 3-Iodo-1H-pyrrole-2-carbaldehyde | HRMS (ESI) | C₅H₄INO: 208.9404 ([M+H]⁺) |

X-ray Crystallography for Solid-State Structure Determination

Table 4: X-ray Crystallographic Data for 4-Iodo-1H-pyrrole-2-carbaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Parameters (Å, °) | a = 10.245 (3), b = 4.726 (2), c = 13.531 (4), β = 92.73 (2) | |

| Volume (ų) | 654.4 (4) | |

| Z (Molecules per unit cell) | 4 | |

| Density (Mg m⁻³) | 2.243 | |

| Radiation | Mo Kα (λ = 0.71069 Å) | |

| Refinement R-factor | 0.026 | |

| Intermolecular Bonding | N—H···O hydrogen bonds forming dimers |

Derivatives and Analogues of 2 Iodo 1h Pyrrole

Synthesis of Substituted 2-Iodopyrroles

The synthesis of 2-iodopyrroles and their substituted analogues primarily relies on electrophilic iodination of the pyrrole (B145914) ring or the construction of the pyrrole core with a pre-installed iodine atom.

Electrophilic Iodination is a common strategy, leveraging the inherent reactivity of the pyrrole nucleus towards electrophiles, which preferentially occurs at the α-positions (C2 and C5) . Various iodinating agents can be employed, often under mild conditions. For instance, 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been utilized in disulfide-catalyzed electrophilic iodination reactions . Molecular iodine (I₂) in the presence of oxidants or activators can also effect iodination . For example, pyrrole derivatives can be converted to 4-iodopyrrole-2-carbaldehydes through a cascade process involving an oxidant like Na₂S₂O₈ and sodium iodide . Direct electrophilic iodination has also been reported for the synthesis of diiodinated pyrrole systems .

Palladium-catalyzed reactions offer alternative routes. A notable example is a Pd/Cu-catalyzed three-component reaction involving acid chlorides, N-Boc-protected propargylamines, and sodium iodide, which efficiently yields 2-substituted N-Boc-4-iodopyrroles .

Cyclization strategies provide access to specific iodopyrrole isomers. For instance, 2-aryl-3-iodopyrroles can be prepared in a one-pot method from N-tosyl 4-aryl-3-butyn-1-ylamines using iodine and a base . Similarly, substituted 3-iodopyrroles can be synthesized via electrophilic cyclization of propargylic aziridines .

Table 1: Synthesis Methods for Iodinated Pyrroles

| Method Type | Key Reagents/Conditions | Typical Products/Substitution Pattern | Reported Yield (General) | References |

| Electrophilic Iodination | DIH, I₂, NIS, ICl; Acid or disulfide catalysts | Mono-, di-, poly-iodopyrroles; 4-iodopyrrole-2-carbaldehydes | Good to excellent | |

| Pd/Cu-Catalyzed Three-Component | Acid chlorides, N-Boc-propargylamine, NaI | 2-substituted N-Boc-4-iodopyrroles | Good | |

| Cyclization of Butynylamines | N-tosyl 4-aryl-3-butyn-1-ylamines, I₂, K₂CO₃, tBuOK | 2-aryl-3-iodopyrroles | Good | |

| Electrophilic Cyclization | Propargylic aziridines, I₂ | 3-iodopyrroles | Not specified |

Functionalization of Related Iodinated Pyrrole Derivatives

Iodinated pyrroles serve as versatile building blocks, readily undergoing functionalization primarily through metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to oxidative addition by palladium catalysts, initiating catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions are extensively employed:

Suzuki-Miyaura Coupling: This reaction couples iodopyrroles with organoboronic acids or esters in the presence of a palladium catalyst and a base wikipedia.org. The relative reactivity of aryl halides in this reaction follows the order I > OTf > Br >> Cl wikipedia.org. For example, 2-iodopyrrole can be coupled with dihaloarenes to yield bis(pyrrol-2-yl)arenes in good yields . Similarly, 3-iodopyrroles can be coupled with arylboronic acids .

Ullmann Coupling: This copper-catalyzed reaction can be used for the homocoupling or heterocoupling of 2-iodopyrroles. In some instances, the reaction conditions have been optimized to allow coupling at reduced temperatures, even room temperature .

Catellani Reaction: This palladium-catalyzed multicomponent reaction allows for the regioselective functionalization of iodopyrroles, including C-H functionalization at the ortho position and cross-coupling at the ipso position, often mediated by norbornene . This methodology has been used for the rapid synthesis of complex molecules like rhazinal .

Other Functionalization Pathways include:

Nucleophilic Substitution: While generally discussed for alkyl halides, nucleophilic substitution can occur on pyrrole derivatives. For example, substitution at the 3-position of alkylpyrroles with 2-mercaptoethanol (B42355) has been reported . General SN1 and SN2 mechanisms describe the broader class of nucleophilic substitutions .

Table 2: Functionalization Reactions of Iodinated Pyrroles

| Reaction Type | Substrate (Example) | Coupling Partner/Reagent | Typical Products/Outcome | Reported Yield (General) | References |

| Suzuki-Miyaura Coupling | 2-Iodopyrrole, 3-Iodopyrrole | Aryl/heteroaryl boronic acids, dihaloarenes | Bis(pyrrol-2-yl)arenes, aryl/heteroaryl pyrroles | Good | |

| Ullmann Coupling | 2-Iodopyrrole | Copper catalyst | Bipyrroles | Not specified | |

| Catellani Reaction | Iodopyrroles | Aliphatic iodide, terminal olefin, norbornene | Tri-functionalized pyrroles, rhazinal | High efficiency | |

| Nucleophilic Substitution | Alkylpyrroles | 2-mercaptoethanol | Substitution at the 3-position | Not specified |

Comparative Reactivity Studies with Structural Isomers

The regioselectivity of reactions involving pyrrole derivatives is a critical aspect of their chemistry. While direct comparative reactivity studies between different positional isomers of iodopyrrole (e.g., 2-iodo vs. 3-iodo vs. 5-iodo) are not extensively detailed in the provided literature, general principles of pyrrole reactivity offer insights.

Electrophilic Aromatic Substitution: Pyrrole is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the nitrogen atom . Substitution typically occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is attributed to the greater resonance stabilization of the intermediate carbocation formed during attack at the α-position, where the positive charge is less localized . Consequently, direct iodination often yields 2- or 5-iodopyrroles, or di-iodinated products at these positions. While 3-iodopyrroles can be synthesized via specific cyclization routes , their formation via direct electrophilic iodination of pyrrole is less common.

Metalation: The regioselectivity of metalation (e.g., lithiation) in pyrroles is also influenced by electronic and steric factors, often favoring positions ortho to directing groups or those with higher acidity . The presence of an iodine atom itself can influence the site of subsequent metalation.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than C-Br or C-Cl bonds wikipedia.org. Both 2-iodopyrroles and 3-iodopyrroles have been successfully employed as substrates in Suzuki-Miyaura coupling , indicating that the position of the iodine atom does not preclude participation in these vital transformations, although specific comparative studies on their relative rates are not detailed here.

Future Directions and Synthetic Challenges in 2 Iodo 1h Pyrrole Research

Addressing Challenges in Regioselective Functionalization

A significant challenge in the chemistry of 2-iodo-1H-pyrrole lies in achieving precise regioselective functionalization. While the iodine atom at the C2 position offers a reactive handle for various transformations, directing subsequent reactions to specific positions on the pyrrole (B145914) ring (C3, C4, C5, or the nitrogen atom) without undesired side reactions or byproduct formation remains an active area of investigation. For instance, direct electrophilic aromatic substitution on pyrroles often leads to mixtures of products due to the inherent reactivity of the ring system. Strategies to control regioselectivity include the use of directing groups, tailored reaction conditions, and specific catalytic systems that favor functionalization at desired positions. For example, methods for synthesizing 4-iodo and 5-iodopyrrole-3-carboxaldehydes have been developed by tuning reaction conditions, involving I2-mediated regioselective C4-iodination-aromatization or NIS-mediated regioselective iodination of dihydropyrroles . However, achieving high selectivity for mono-iodination across all isomers can still be difficult, with di- and tri-iodinated byproducts frequently observed . Furthermore, the development of methods for directed metalation of 2-iodopyrrole to achieve specific functionalizations at other positions is crucial for its broader synthetic application.

Exploration of Emerging Catalytic Systems

The development of novel and efficient catalytic systems is paramount for advancing the synthetic utility of this compound. Transition metal catalysis, particularly using palladium, copper, and nickel, has been extensively explored for cross-coupling reactions involving aryl halides, including iodopyrroles . Palladium-catalyzed homocoupling of 2-iodopyrroles, for instance, has been employed to synthesize 2,2′-bipyrroles, which are luminescent materials with potential applications in optoelectronics . Emerging catalytic systems also include metal-free approaches and the use of more sustainable catalysts. For example, research into organocatalysis is exploring its potential for regioselective functionalization and asymmetric synthesis of pyrrole derivatives . The exploration of new ligands and catalyst supports, as well as the optimization of reaction parameters, continues to drive progress in this area, enabling milder reaction conditions and improved yields. A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has shown promise for phenothiazine (B1677639) synthesis and direct arylation of amines, highlighting the potential of tailored pyrrole-based ligands in catalysis .

Development of Green Chemistry Approaches for Synthesis

In line with the growing demand for sustainable chemical processes, the development of green chemistry approaches for the synthesis and functionalization of this compound is a key research direction. This includes the use of environmentally benign solvents, reduction of waste generation, improved atom economy, and the employment of energy-efficient techniques such as microwave or ultrasound irradiation . Metal-free catalytic systems and solvent-free reactions are also being investigated to minimize environmental impact . For example, a metal- and solvent-free approach using alkynes, TMSCN, and N,N-disubstituted formamides in the presence of iodine has been reported for the synthesis of multi-substituted pyrroles, achieving high yields under mild conditions . Furthermore, the use of water as a solvent or the development of reactions in ionic liquids are also being explored as greener alternatives . The I2/TBHP reagent system, for instance, offers a metal-free approach for various organic transformations, including C–H functionalization and cyclization reactions, aligning with green chemistry principles .

Integration into Asymmetric Synthesis Methodologies

The incorporation of this compound into asymmetric synthesis methodologies is crucial for the development of enantiomerically pure compounds, which are vital in pharmaceuticals and fine chemicals. Research is focused on developing catalytic systems that can induce chirality during the functionalization of the pyrrole core or its derivatives. This includes the use of chiral catalysts, such as BINOL-phosphoric acids, in cycloaddition reactions to generate chiral pyrrolizine derivatives with high enantioselectivity . Palladium-catalyzed enantioselective C–H functionalization of pyrroles using chiral ligands, such as axially chiral 2,2′-bipyridines, has also been demonstrated, achieving high enantiomeric excess (ee) . Furthermore, chiral auxiliaries and organocatalysts are being explored to control stereochemistry in reactions involving this compound, enabling the synthesis of complex chiral molecules. For example, an iridium catalyst system has been used for highly enantioselective synthesis of polycyclic indoles and pyrroles, achieving up to 99% ee, through an unprecedented dearomatized spiro intermediate .

Compound List:

Q & A

Q. What are the standard synthetic routes for preparing 2-Iodo-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via electrophilic iodination of pyrrole derivatives. A common approach involves using pyridinium iodide salts under controlled conditions (e.g., General Procedure B in ). Key parameters include:

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions.

- Solvent: Non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) improve selectivity .

- Catalyst: Lewis acids like BF₃·Et₂O may enhance regioselectivity.

Q. How can researchers confirm the structure and purity of this compound derivatives?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- ¹H/¹³C NMR: Key shifts for the iodine-substituted pyrrole include δ ~6.8–7.5 ppm (aromatic protons) and δ ~125–150 ppm (carbaldehyde carbons) .

- HRMS: Accurately confirms molecular ions (e.g., [M+H]⁺ with <0.0003 Da error) .

- TLC: Use petroleum ether/ethyl acetate (20:1) to monitor reaction progress .

Safety Note: Always handle iodinated compounds in fume hoods with PPE (N95 masks, gloves) due to potential volatility and toxicity .

Advanced Research Questions

Q. How can computational DFT models predict the electronic effects of iodine substitution in this compound?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties such as:

- Electronegativity (χ): Iodine’s electron-withdrawing effect reduces pyrrole’s electron density, altering reactivity .

- Fukui Functions: Identify nucleophilic/electrophilic sites. For example, iodine at C2 directs electrophiles to C5 .

Application Example:

DFT simulations of 4-Iodo-1H-pyrrole-2-carbaldehyde () revealed reduced HOMO-LUMO gaps (ΔE = ~3.5 eV), enhancing electrophilic aromatic substitution feasibility .

Q. How should researchers address contradictions in reactivity data between this compound and other halogenated analogs?

Methodological Answer: Contradictions (e.g., unexpected regioselectivity) require systematic analysis:

Comparative Studies: Benchmark against 2-Bromo/Chloro-pyrroles (e.g., 2-Formyl-1H-pyrrole in ).

Kinetic vs Thermodynamic Control: Vary reaction temperatures and monitor intermediates via stopped-flow NMR.

Solvent Effects: Polar aprotic solvents (DMF, DMSO) may stabilize transition states differently for iodine vs smaller halogens .

Case Study:

2-Iodo derivatives exhibit slower coupling in Suzuki-Miyaura reactions vs bromo analogs due to weaker C–I bond oxidative addition .

Q. What strategies mitigate low yields in iodination reactions, particularly di-/tri-iodinated by-products?

Methodological Answer:

- Stoichiometry Control: Use 1.1–1.3 eq. I₂ to minimize over-iodination .

- Directed Iodination: Install directing groups (e.g., –CHO at C2) to enhance regioselectivity (see ).

- Purification: Employ gradient elution in column chromatography (Rf = 0.3–0.5) to isolate mono-iodinated products .

Q. How does the iodine substituent influence the vibrational and electronic spectra of this compound?

Methodological Answer:

- IR Spectroscopy: C–I stretching (~485 cm⁻¹) and pyrrole ring vibrations (1600–1450 cm⁻¹) .

- UV-Vis: Iodine’s heavy atom effect increases spin-orbit coupling, red-shifting absorption bands (λmax ~270–300 nm) .

Comparison with 2-Formylpyrrole ():

| Property | This compound | 2-Formyl-1H-pyrrole |

|---|---|---|

| C–X Stretch (IR) | 485 cm⁻¹ | 1680 cm⁻¹ (C=O) |

| λmax (UV-Vis) | 290 nm | 220 nm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.